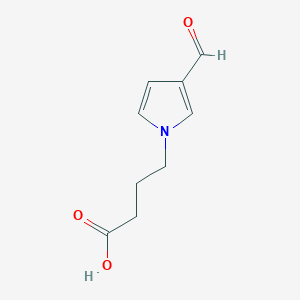

3-Formyl-1H-pyrrole-1-butanoic Acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H11NO3 |

|---|---|

Molecular Weight |

181.19 g/mol |

IUPAC Name |

4-(3-formylpyrrol-1-yl)butanoic acid |

InChI |

InChI=1S/C9H11NO3/c11-7-8-3-5-10(6-8)4-1-2-9(12)13/h3,5-7H,1-2,4H2,(H,12,13) |

InChI Key |

RHZAJDLEBJGHFW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN(C=C1C=O)CCCC(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 3 Formyl 1h Pyrrole 1 Butanoic Acid

Strategies for the Construction of the 1H-Pyrrole-1-butanoic Acid Core

The formation of the fundamental 1H-Pyrrole-1-butanoic acid structure is a crucial first step. Several synthetic routes can be envisioned, primarily involving either the pre-formation of the pyrrole (B145914) ring followed by N-alkylation or the simultaneous formation of the ring and introduction of the side chain.

Paal-Knorr Condensation and Analogous Ring-Closure Approaches

The Paal-Knorr synthesis is a classic and widely used method for the preparation of pyrroles. wikipedia.orgrgmcet.edu.in It involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia (B1221849). organic-chemistry.org In the context of synthesizing the 1H-Pyrrole-1-butanoic acid core, this would involve reacting a 1,4-dicarbonyl compound with 4-aminobutanoic acid or its ester derivative. The reaction is typically carried out under neutral or weakly acidic conditions, as strongly acidic conditions can favor the formation of furan (B31954) byproducts. organic-chemistry.org The mechanism involves the formation of a hemiaminal followed by cyclization and dehydration to yield the pyrrole ring. wikipedia.org

Modifications to the traditional Paal-Knorr synthesis have been developed to improve efficiency and expand its applicability, including the use of various catalysts and greener reaction conditions. rgmcet.edu.in For instance, iron(III) chloride has been used as a catalyst for the condensation of 2,5-dimethoxytetrahydrofuran (B146720) with amines in water, providing an operationally simple and economical route to N-substituted pyrroles. organic-chemistry.org

Multi-Component Reactions for Pyrrole Ring Formation

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules like pyrroles from simple starting materials in a single step. bohrium.comfrontiersin.org Various MCRs have been developed for pyrrole synthesis, often involving the reaction of amines, carbonyl compounds, and other building blocks. orientjchem.orgmdpi.com

For the synthesis of the 1H-pyrrole-1-butanoic acid core, a relevant MCR could involve the reaction of an amine component (such as an ester of 4-aminobutanoic acid), a dicarbonyl compound or its equivalent, and another component that facilitates ring closure. The Hantzsch pyrrole synthesis, a well-known MCR, involves the reaction of a β-ketoester, an α-haloketone, and ammonia or a primary amine. wikipedia.org Adapting this for the target molecule would require using a derivative of 4-aminobutanoic acid as the amine component.

N-Alkylation Protocols for Butanoic Acid Side Chain Introduction

An alternative and often more direct approach to the 1H-pyrrole-1-butanoic acid core is the N-alkylation of a pre-formed pyrrole ring. This involves reacting pyrrole with a suitable four-carbon chain containing a carboxylic acid or ester group. A common reagent for this purpose would be a 4-halobutanoic acid ester, such as ethyl 4-bromobutanoate, in the presence of a base.

The regioselectivity of N-alkylation versus C-alkylation can be a challenge in pyrrole chemistry. However, under appropriate conditions, N-alkylation is generally favored. pharmaguideline.com The use of ionic liquids as solvents has been shown to promote highly regioselective N-substitution of pyrrole with alkyl halides. organic-chemistry.org Palladium-catalyzed methods have also been developed for the regioselective C-H alkylation of electron-deficient pyrroles, which complements the traditional nucleophilic alkylation methods. sci-hub.se For the synthesis of the target compound, conditions favoring N-alkylation would be paramount. The reaction of pyrrole with an appropriate alkylating agent under basic conditions is a standard procedure. organic-chemistry.org

Regioselective Formylation of Pyrrole Systems

Once the 1H-Pyrrole-1-butanoic acid core is established, the next critical step is the introduction of a formyl group at the C3-position. Pyrrole is an electron-rich aromatic heterocycle and readily undergoes electrophilic substitution reactions such as formylation. wikipedia.orgwikipedia.org However, controlling the regioselectivity of this reaction is a key synthetic challenge.

Vilsmeier-Haack Formylation for 3-Formylpyrrole Derivatives: Mechanistic and Regiocontrol Considerations

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds. organic-chemistry.orgchemtube3d.com The reaction typically employs a Vilsmeier reagent, which is formed from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃). quimicaorganica.org

The mechanism involves the formation of a chloroiminium ion (the Vilsmeier reagent), which acts as the electrophile. The electron-rich pyrrole ring attacks this electrophile, leading to the formation of an intermediate which, upon hydrolysis, yields the formylated pyrrole. chemtube3d.comquimicaorganica.org

For unsubstituted pyrrole, Vilsmeier-Haack formylation typically occurs at the C2-position due to the higher stability of the cationic intermediate. core.ac.uk However, the regioselectivity can be influenced by several factors, including the nature of the substituent on the nitrogen atom and the reaction conditions. For N-substituted pyrroles, the steric bulk of the N-substituent can play a significant role in directing the formylation to the C3-position. thieme-connect.com Research has shown that using sterically crowded formamides in the Vilsmeier-Haack reaction can lead to the preferential formation of 3-formylpyrrole derivatives. researchgate.netthieme-connect.com This is attributed to the steric hindrance posed by the bulky N-substituent, which disfavors electrophilic attack at the adjacent C2 and C5 positions.

In the case of 1H-Pyrrole-1-butanoic acid, the butanoic acid side chain at the nitrogen atom can influence the regioselectivity of the formylation. While not exceptionally bulky, its presence can be leveraged along with carefully chosen reaction conditions to favor the formation of the desired 3-formyl isomer.

| Substrate | Formylation Reagent | Major Product | Reference |

| 1-Propyl-2-(2´-thienyl)pyrrole | DMF/POCl₃ | 5-formyl-1-propyl-2-(2´-thienyl)pyrrole | core.ac.uk |

| 1-Aryl-2-(2´-thienyl)pyrroles | DMF/POCl₃ | Mixture of 5- and 3-formyl derivatives | core.ac.uk |

| N-substituted pyrroles | Sterically crowded formamides/POCl₃ | N-substituted pyrrole-3-carbaldehydes | researchgate.netthieme-connect.com |

| Ethyl 1H-pyrrole-2-carboxylate | Crystalline Vilsmeier reagent | Ethyl 4-formyl-1H-pyrrole-2-carboxylate | acs.orgacs.org |

Alternative Formylation Methodologies and Positional Selectivity

While the Vilsmeier-Haack reaction is the most common method for pyrrole formylation, other methodologies exist. The Reimer-Tiemann reaction, which involves treating the substrate with chloroform (B151607) in the presence of a strong base, can also introduce a formyl group, though it may be less regioselective. pharmaguideline.com

Another approach to achieving 3-formylation is through the rearrangement of a 2-formylpyrrole derivative. It has been reported that 2-acylpyrroles can rearrange to the 3-acyl isomers under acidic conditions. thieme-connect.comresearchgate.net This could potentially be a two-step strategy: initial formylation at the more reactive C2-position followed by an acid-mediated isomerization to the desired 3-formyl product.

Acid-Mediated Rearrangements of Acylpyrroles for 3-Position Functionalization

The introduction of a formyl group at the 3-position of a pyrrole ring can be a synthetic challenge due to the inherent reactivity of the pyrrole nucleus, which typically favors electrophilic substitution at the 2- and 5-positions. One sophisticated strategy to achieve 3-acylation involves an acid-mediated rearrangement of an N-acylpyrrole. In this approach, the acyl group is first introduced onto the pyrrole nitrogen. Subsequent treatment with a Lewis or Brønsted acid can induce an intramolecular migration of the acyl group to a carbon atom of the pyrrole ring.

While direct acylation of pyrrole predominantly yields the 2-acylpyrrole, the 3-acyl isomer can be obtained under certain conditions, sometimes involving the isomerization of the 2-isomer. The precise conditions, such as the choice of acid catalyst and solvent, can influence the regioselectivity of this rearrangement. For instance, the chlorination of pyrrole can lead to an N-chloropyrrole intermediate, which upon acid-catalyzed rearrangement can yield a mixture of 2- and 3-chloropyrroles. psu.edu A similar principle can be applied to acyl groups. The mechanism is thought to involve the formation of a cationic intermediate that allows for the acyl group to detach and re-attack the pyrrole ring at the more sterically accessible and electronically favorable 3-position under thermodynamic control.

Table 1: Plausible Conditions for Acid-Mediated Rearrangement

| Catalyst | Solvent | Temperature (°C) | Potential Outcome |

| AlCl₃ | Dichloroethane | 25-80 | Rearrangement of N-acylpyrrole to 3-acylpyrrole |

| Trifluoroacetic acid | Dichloromethane | 0-25 | Isomerization of 2-acylpyrrole to 3-acylpyrrole |

| Polyphosphoric acid | Xylene | 80-140 | Intramolecular cyclization and rearrangement |

This table represents plausible conditions based on general knowledge of Friedel-Crafts and related rearrangements. Specific conditions for 3-Formyl-1H-pyrrole-1-butanoic acid would require experimental optimization.

Derivatization of the Formyl Group

The formyl group is a versatile handle for a wide array of chemical transformations, allowing for the introduction of new functional groups and the extension of the carbon skeleton.

The aldehyde functionality of this compound can be readily oxidized to a carboxylic acid or reduced to a hydroxymethyl group.

Oxidation: The formyl group can be oxidized to a carboxylic acid, yielding 1-(3-carboxypropyl)-1H-pyrrole-3-carboxylic acid. Common oxidizing agents for this transformation include potassium permanganate (B83412) (KMnO₄), Jones reagent (CrO₃/H₂SO₄), or milder reagents like silver oxide (Ag₂O). The choice of oxidant is crucial to avoid over-oxidation or degradation of the pyrrole ring. For instance, the oxidation of 3-formylchromone to the corresponding carboxylic acid has been demonstrated as a precursor for pyrrole synthesis. nih.gov

Reduction: The formyl group can be selectively reduced to a primary alcohol, affording 3-(hydroxymethyl)-1H-pyrrole-1-butanoic acid. This reduction is typically achieved using mild hydride reagents such as sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent. Stronger reducing agents like lithium aluminum hydride (LiAlH₄) could also be employed, but might also reduce the carboxylic acid moiety on the side chain if not properly controlled.

Table 2: Oxidation and Reduction of the Formyl Group

| Transformation | Reagent | Solvent | Product |

| Oxidation | Silver(I) oxide | aq. NaOH/EtOH | 1-(3-Carboxypropyl)-1H-pyrrole-3-carboxylic acid |

| Oxidation | Potassium permanganate | aq. Acetone | 1-(3-Carboxypropyl)-1H-pyrrole-3-carboxylic acid |

| Reduction | Sodium borohydride | Methanol (B129727)/Ethanol | 3-(Hydroxymethyl)-1H-pyrrole-1-butanoic acid |

| Reduction | Lithium aluminum hydride | Tetrahydrofuran | 4-(3-(Hydroxymethyl)-1H-pyrrol-1-yl)butan-1-ol |

The formyl group readily undergoes condensation reactions with active methylene (B1212753) compounds in the presence of a basic catalyst. A classic example is the Knoevenagel condensation. wikipedia.org By reacting this compound with compounds like malonic acid, cyanoacetic acid, or their esters, the carbon chain can be extended at the 3-position, introducing new functional groups and opportunities for further synthetic elaboration. wikipedia.orgorganic-chemistry.org For example, condensation with cyanoacetic acid could yield (E)-3-(3-(2-cyanovinyl)-1H-pyrrol-1-yl)butanoic acid. researchgate.net The use of pyridine (B92270) as a catalyst in the Doebner modification of the Knoevenagel condensation can lead to concomitant decarboxylation when malonic acid is used. wikipedia.orgorganic-chemistry.org

Table 3: Knoevenagel Condensation of this compound

| Active Methylene Compound | Catalyst | Product |

| Malononitrile | Piperidine | (E)-3-(3-(2,2-dicyanovinyl)-1H-pyrrol-1-yl)butanoic acid |

| Ethyl cyanoacetate | Triethylamine | (E)-Ethyl 2-cyano-3-(1-(3-carboxypropyl)-1H-pyrrol-3-yl)acrylate |

| Malonic acid | Pyridine | (E)-3-(1-(3-carboxypropyl)-1H-pyrrol-3-yl)acrylic acid |

Functional Group Interconversions on the Butanoic Acid Side Chain

The butanoic acid side chain provides another site for chemical modification, allowing for the synthesis of a variety of derivatives.

Esterification: The carboxylic acid can be converted to its corresponding ester through Fischer esterification, which involves reacting the acid with an alcohol in the presence of a strong acid catalyst like sulfuric acid. chemguide.co.ukmasterorganicchemistry.comlibretexts.org For example, reacting this compound with methanol under acidic conditions would yield methyl 4-(3-formyl-1H-pyrrol-1-yl)butanoate. The reaction is reversible and often requires driving the equilibrium towards the product by removing water or using an excess of the alcohol. chemguide.co.uklibretexts.org

Amidation: The carboxylic acid can be coupled with primary or secondary amines to form amides. This transformation typically requires the activation of the carboxylic acid, for example, by converting it to an acyl chloride or by using a coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI). google.com A recent method describes the synthesis of pyrrole carboxamides directly from pyrrole carboxaldehydes and amines using an oxidative amidation protocol. nih.gov

Table 4: Esterification and Amidation of the Butanoic Acid Side Chain

| Reaction | Reagent(s) | Product Example (with R-OH or R₂NH) |

| Esterification | R-OH, H₂SO₄ (cat.) | Alkyl 4-(3-formyl-1H-pyrrol-1-yl)butanoate |

| Amidation | R₂NH, EDCI, HOBt | N,N-Dialkyl-4-(3-formyl-1H-pyrrol-1-yl)butanamide |

| Amidation | 1. SOCl₂ 2. R₂NH | N,N-Dialkyl-4-(3-formyl-1H-pyrrol-1-yl)butanamide |

The carboxylic acid functional group can be reduced to a primary alcohol. This transformation typically requires a strong reducing agent like lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃). youtube.com It is important to note that these reagents will also reduce the formyl group, leading to the diol, 4-(3-(hydroxymethyl)-1H-pyrrol-1-yl)butan-1-ol. Selective reduction of the carboxylic acid in the presence of an aldehyde is challenging and may require protection of the formyl group, for example, as an acetal, prior to reduction.

Further modifications of the butanoic acid side chain could involve reactions at the α-carbon, although these are generally less common for this type of substrate.

Advanced Spectroscopic Characterization Techniques for Pyrrole 1 Butanoic Acid Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For 3-Formyl-1H-pyrrole-1-butanoic Acid, a combination of one-dimensional and two-dimensional NMR experiments would be employed to unequivocally assign all proton and carbon signals and confirm the connectivity of the atoms.

One-Dimensional (1D) NMR (¹H, ¹³C) Spectral Analysis

¹H NMR: The proton NMR spectrum is anticipated to show distinct signals corresponding to the different chemical environments of the hydrogen atoms in the molecule. The pyrrole (B145914) ring protons are expected to appear in the aromatic region, typically between 6.0 and 8.0 ppm. The aldehyde proton of the formyl group would be highly deshielded, appearing as a singlet significantly downfield, likely in the 9.0-10.0 ppm range. The protons of the butanoic acid side chain would exhibit characteristic multiplets in the aliphatic region (approximately 1.5-4.5 ppm). The methylene (B1212753) group attached to the pyrrole nitrogen would be the most deshielded of the side chain protons due to the influence of the aromatic ring. The carboxylic acid proton is expected to be a broad singlet at a very downfield chemical shift, often above 10 ppm.

¹³C NMR: The carbon-13 NMR spectrum would provide information on the carbon skeleton. The carbonyl carbon of the carboxylic acid and the formyl group would be the most downfield signals, typically in the range of 170-200 ppm. The sp² hybridized carbons of the pyrrole ring would resonate in the aromatic region (around 100-140 ppm). The sp³ hybridized carbons of the butanoic acid side chain would appear in the upfield region of the spectrum (approximately 20-60 ppm).

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Pyrrole-H2/H5 | ~7.0 - 7.5 | Doublet/Triplet |

| Pyrrole-H4 | ~6.2 - 6.8 | Doublet/Triplet |

| Aldehyde-H | ~9.5 - 10.0 | Singlet |

| N-CH₂ | ~4.1 - 4.5 | Triplet |

| CH₂-CH₂-COOH | ~1.9 - 2.3 | Multiplet |

| CH₂-COOH | ~2.3 - 2.7 | Triplet |

| COOH | >10.0 | Broad Singlet |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbons | Predicted Chemical Shift (ppm) |

|---|---|

| COOH | ~175 - 185 |

| CHO | ~185 - 195 |

| Pyrrole-C3 | ~130 - 140 |

| Pyrrole-C2/C5 | ~120 - 130 |

| Pyrrole-C4 | ~110 - 120 |

| N-CH₂ | ~45 - 55 |

| CH₂-CH₂-COOH | ~25 - 35 |

| CH₂-COOH | ~30 - 40 |

Two-Dimensional (2D) NMR (COSY, HSQC, HMBC) for Connectivity and Stereochemical Assignment

To confirm the structural assignments from 1D NMR, a suite of 2D NMR experiments would be necessary.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. For the butanoic acid chain, correlations would be observed between the adjacent methylene groups, confirming their connectivity. On the pyrrole ring, correlations between the vicinal protons would help in their unambiguous assignment.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded protons and carbons. Each signal in the HSQC spectrum would link a specific proton to the carbon it is attached to, allowing for the definitive assignment of the carbon signals based on the already assigned proton signals.

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight and elemental composition of a compound, as well as providing structural information through the analysis of fragmentation patterns.

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS)

HRESIMS would be the method of choice for the accurate determination of the molecular formula of this compound. By providing a high-resolution mass measurement of the molecular ion, the elemental composition can be confirmed with a high degree of confidence. The expected exact mass for the protonated molecule [M+H]⁺ would be calculated and compared to the experimentally observed value.

Table 3: Expected HRESIMS Data for this compound

| Ion | Calculated Exact Mass |

|---|---|

| [C₉H₁₁NO₃+H]⁺ | 182.0761 |

The fragmentation pattern observed in the MS/MS spectrum would provide further structural confirmation. Key fragmentations would likely include the loss of the carboxylic acid group, the formyl group, and cleavages within the butanoic acid side chain.

Vibrational Spectroscopy (IR) for Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. It is an excellent tool for identifying the functional groups present in a molecule.

The IR spectrum of this compound is expected to show characteristic absorption bands for the carboxylic acid, aldehyde, and pyrrole functionalities. A very broad absorption band in the region of 2500-3300 cm⁻¹ would be indicative of the O-H stretching of the carboxylic acid dimer. The C=O stretching of the carboxylic acid would appear as a strong band around 1700-1725 cm⁻¹. The C=O stretching of the aldehyde would also be a strong band, typically found at a slightly higher wavenumber, around 1680-1700 cm⁻¹. The C-H stretching of the aldehyde would produce a characteristic peak around 2720-2820 cm⁻¹. The N-H stretching band, characteristic of unsubstituted pyrroles, would be absent, confirming the N-1 substitution. Aromatic C-H stretching from the pyrrole ring would be observed above 3000 cm⁻¹, and C=C stretching bands for the ring would appear in the 1400-1600 cm⁻¹ region.

Table 4: Expected IR Absorption Bands for this compound

| Functional Group | Expected Absorption Range (cm⁻¹) | Intensity |

|---|---|---|

| Carboxylic Acid O-H Stretch | 2500 - 3300 | Broad, Strong |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Aldehyde C-H Stretch | 2720 - 2820 | Medium |

| Aliphatic C-H Stretch | 2850 - 2960 | Medium |

| Carboxylic Acid C=O Stretch | 1700 - 1725 | Strong |

| Aldehyde C=O Stretch | 1680 - 1700 | Strong |

| Pyrrole C=C Stretch | 1400 - 1600 | Medium-Strong |

| C-N Stretch | 1300 - 1400 | Medium |

| C-O Stretch | 1210 - 1320 | Strong |

Electronic Spectroscopy (UV-Vis) for Chromophore Analysis

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing compounds with chromophores (light-absorbing groups). The pyrrole ring and the formyl group in this compound constitute a conjugated system that is expected to absorb UV radiation.

The UV-Vis spectrum, likely recorded in a solvent such as methanol (B129727) or ethanol, would be expected to show absorption maxima characteristic of a substituted pyrrole system. The π → π* transitions of the conjugated system would likely result in one or more strong absorption bands in the 200-400 nm range. The presence of the electron-withdrawing formyl group conjugated with the pyrrole ring is expected to cause a bathochromic (red) shift of the absorption maximum compared to unsubstituted pyrrole.

Table 5: Predicted UV-Vis Absorption for this compound

| Transition | Predicted λₘₐₓ (nm) | Solvent |

|---|

X-ray Crystallography for Solid-State Molecular Conformation and Packing

X-ray crystallography stands as a definitive technique for elucidating the precise three-dimensional arrangement of atoms within a crystalline solid. This powerful analytical method provides invaluable insights into molecular conformation, bond lengths, bond angles, and the intricate network of intermolecular interactions that govern the packing of molecules in the solid state. Although a specific crystal structure for this compound has not been detailed in publicly available databases, a comprehensive understanding of its likely solid-state architecture can be extrapolated from the crystallographic analysis of closely related pyrrole derivatives.

The molecular structure of this compound features a planar, aromatic pyrrole ring substituted with a formyl group at the 3-position and a butanoic acid chain at the 1-position. The conformational flexibility of the butanoic acid side chain, coupled with the hydrogen bonding capabilities of the formyl and carboxylic acid functional groups, is expected to dictate the supramolecular assembly of this compound in the crystalline form.

In the solid state, pyrrole-containing molecules with carboxylic acid functionalities typically exhibit well-defined hydrogen bonding patterns. For instance, the crystal structure of pyrrole-2-carboxylic acid reveals the formation of centrosymmetric dimers through strong O-H⋯O hydrogen bonds between the carboxylic acid groups of adjacent molecules, creating a characteristic R22(8) graph-set motif. researchgate.netnih.gov Additionally, N-H⋯O hydrogen bonds can further link these dimers into extended chains. nih.gov

| Crystallographic Feature | Expected Observation in this compound Systems |

| Molecular Conformation | The pyrrole ring is expected to be largely planar. The butanoic acid side chain will exhibit conformational flexibility, likely adopting a low-energy, extended conformation in the solid state to facilitate intermolecular interactions. |

| Primary Intermolecular Interaction | Strong O-H⋯O hydrogen bonds between the carboxylic acid groups of two molecules are anticipated, leading to the formation of centrosymmetric dimers. |

| Secondary Intermolecular Interactions | Weaker C-H⋯O hydrogen bonds involving the formyl group and C-H donors from adjacent molecules are probable. Potential for weak C-H⋯π interactions with the pyrrole ring. |

| Supramolecular Motifs | The formation of R22(8) graph-set motifs due to the dimerization of the carboxylic acid groups is highly likely. These dimers may further assemble into chains or sheets. |

| Crystal Packing | The overall packing will be a result of the optimization of strong hydrogen bonds and weaker van der Waals forces to achieve a dense and stable crystalline lattice. |

Computational and Theoretical Investigations of 3 Formyl 1h Pyrrole 1 Butanoic Acid and Analogues

Quantum Chemical Methods for Electronic Structure and Geometry Optimization

Quantum chemical methods are fundamental to modern chemical research, allowing for the detailed examination of molecular properties from first principles. These methods solve the Schrödinger equation, or approximations of it, to determine the electronic structure and energy of a molecule.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density rather than a complex many-electron wavefunction. biointerfaceresearch.com This approach offers a favorable balance between accuracy and computational cost, making it suitable for studying molecules of moderate size. For 3-Formyl-1H-pyrrole-1-butanoic acid, DFT is employed to perform geometry optimization, a process that identifies the most stable arrangement of atoms in space, corresponding to a minimum on the potential energy surface. scispace.com

The process typically involves using a specific functional, such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr), combined with a basis set, for instance, 6-31G(d) or 6-31+G(d). biointerfaceresearch.com The functional approximates the exchange-correlation energy, while the basis set is a set of mathematical functions used to build the molecular orbitals. The optimization algorithm systematically adjusts bond lengths, bond angles, and dihedral angles to find the lowest energy conformation. Due to the flexible butanoic acid chain, the molecule can exist in several conformations (conformers), and DFT calculations can determine their relative energies to identify the most preferred structure. Vibrational frequency calculations are subsequently performed to confirm that the optimized structure is a true minimum (characterized by the absence of imaginary frequencies).

Table 1: Predicted Geometrical Parameters for Key Functional Groups in a Pyrrole-Butanoic Acid Analogue Note: These are representative values for similar structures calculated using DFT methods. Actual values for this compound would require specific calculation.

| Parameter | Group | Typical Calculated Value |

|---|---|---|

| Bond Length (Å) | C=O (Formyl) | 1.21 - 1.23 |

| Bond Length (Å) | C=O (Carboxyl) | 1.20 - 1.22 |

| Bond Length (Å) | C-O (Carboxyl) | 1.34 - 1.36 |

| Bond Angle (°) | O=C-H (Formyl) | 123 - 125 |

| Bond Angle (°) | O=C-O (Carboxyl) | 124 - 126 |

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. libretexts.orgyoutube.com

The energy of the HOMO is related to the ionization potential, indicating the ease of removing an electron. A higher HOMO energy suggests stronger electron-donating ability. researchgate.net Conversely, the energy of the LUMO is related to the electron affinity, and a lower LUMO energy indicates a greater ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A large energy gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net For this compound, the electron-rich pyrrole (B145914) ring is expected to contribute significantly to the HOMO, while the electron-withdrawing formyl and carboxyl groups will lower the energy of the LUMO.

Table 2: Representative Frontier Orbital Energies for Pyrrole Derivatives Note: Values are illustrative and depend on the specific molecule, substituent, and level of theory.

| Parameter | Typical Energy Value (eV) | Significance |

|---|---|---|

| EHOMO | -5.5 to -6.5 | Electron-donating capability |

| ELUMO | -1.0 to -2.0 | Electron-accepting capability |

| Energy Gap (ΔE) | 4.0 to 5.0 | Chemical stability and reactivity |

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule, mapped onto its electron density surface. It is a valuable tool for predicting how a molecule will interact with other chemical species, particularly for identifying sites susceptible to electrophilic and nucleophilic attack. researchgate.net

The MEP map uses a color scale to denote different regions of electrostatic potential. Typically, red indicates regions of high electron density and negative electrostatic potential, which are favorable sites for attack by electrophiles. Conversely, blue indicates regions of low electron density and positive electrostatic potential, which are susceptible to attack by nucleophiles. Green and yellow represent areas with intermediate potential. researchgate.net

For this compound, an MEP map would likely show the most negative potential (red) around the oxygen atoms of both the formyl and carboxylic acid groups due to their high electronegativity and lone pairs of electrons. The most positive potential (blue) would be expected around the acidic hydrogen of the carboxyl group, making it the primary site for deprotonation. The hydrogen atoms on the pyrrole ring would also exhibit a degree of positive potential.

Theoretical Prediction of Spectroscopic Parameters

Computational methods are extensively used to predict spectroscopic data, which can aid in the interpretation of experimental spectra and confirm molecular structures.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for structure elucidation. Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts, providing a direct comparison with experimental results. The Gauge-Independent Atomic Orbital (GIAO) method is the most common and reliable approach for calculating NMR shielding tensors. biointerfaceresearch.com

In this method, the geometry of the molecule is first optimized, typically using DFT. Then, the GIAO calculation is performed at the same or a higher level of theory to compute the isotropic magnetic shielding constants for each nucleus. These absolute shielding values are then converted to chemical shifts (δ) by referencing them to the calculated shielding of a standard compound, usually tetramethylsilane (B1202638) (TMS). The strong correlation between calculated and experimental chemical shifts can be a powerful tool for assigning complex spectra and confirming the correct structure among several possibilities.

Table 3: Predicted Chemical Environments for ¹H and ¹³C NMR of this compound Note: This table lists the distinct nuclei. Computational prediction provides specific shift values for comparison with experimental spectra.

| Nucleus Type | Structural Moiety | Number of Unique Environments | Expected Chemical Shift Range (ppm) |

|---|---|---|---|

| ¹H | -COOH | 1 | 10.0 - 12.0 |

| ¹H | -CHO | 1 | 9.0 - 10.0 |

| ¹H | Pyrrole Ring | 3 | 6.0 - 7.5 |

| ¹H | Butanoic Acid Chain (-CH₂) | 3 | 1.8 - 4.5 |

| ¹³C | -COOH | 1 | 170 - 180 |

| ¹³C | -CHO | 1 | 180 - 190 |

| ¹³C | Pyrrole Ring | 4 | 110 - 140 |

| ¹³C | Butanoic Acid Chain (-CH₂) | 3 | 20 - 50 |

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups and bonding within a molecule. DFT calculations can predict the vibrational frequencies and their corresponding intensities, which is invaluable for assigning the peaks observed in an experimental spectrum. researchgate.net

After geometry optimization, a frequency calculation is performed. The output provides a list of vibrational modes and their frequencies. These calculated frequencies are often systematically higher than experimental values due to the harmonic approximation used in the calculation and basis set limitations. Therefore, they are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP) to improve agreement with experimental data. researchgate.net By visualizing the atomic motions associated with each calculated frequency (normal modes), specific bands in the experimental spectrum can be confidently assigned to particular molecular vibrations, such as the C=O stretch of the aldehyde or the O-H stretch of the carboxylic acid.

Table 4: Characteristic Vibrational Frequencies for this compound Note: These are typical experimental ranges. Computational analysis provides specific frequencies for each vibrational mode of the optimized structure.

| Vibrational Mode | Functional Group | Typical Frequency Range (cm⁻¹) |

|---|---|---|

| O-H Stretch | Carboxylic Acid | 2500 - 3300 (broad) |

| C-H Stretch | Pyrrole Ring, Aldehyde | 3000 - 3150 |

| C-H Stretch | Alkyl Chain | 2850 - 3000 |

| C=O Stretch | Carboxylic Acid | 1700 - 1725 |

| C=O Stretch | Aldehyde | 1680 - 1710 |

| C-N Stretch | Pyrrole Ring | 1300 - 1360 |

Studies on Reaction Mechanisms and Transition States

Computational studies, particularly those employing Density Functional Theory (DFT), have been instrumental in mapping the reaction landscapes of pyrrole derivatives, including reactions involving the formyl and carboxylic acid groups analogous to those in this compound. These investigations focus on identifying the minimum energy pathways for chemical transformations and characterizing the transient, high-energy transition state structures that govern reaction rates.

One area of significant computational investigation is the electrophilic substitution on the pyrrole ring, a fundamental process for the functionalization of these heterocyles. For instance, the Vilsmeier-Haack formylation, which introduces a formyl group onto a pyrrole ring, has been studied theoretically. Computational models can predict the regioselectivity of such reactions, explaining why substitution occurs at a specific position on the pyrrole ring by calculating the activation energies for different reaction pathways. These studies reveal the structure of the transition state, often involving the interaction of the pyrrole nucleus with the electrophilic Vilsmeier reagent.

Furthermore, theoretical studies have explored the mechanisms of cycloaddition reactions involving pyrrole derivatives. For example, the synthesis of polysubstituted pyrroles through the 6π-electrocyclization of sulfilimine intermediates has been elucidated using DFT calculations. These studies pinpoint a mechanism involving a concerted 6π-electrocyclization followed by a spontaneous ring-contraction, providing a detailed atomistic picture of the bond-forming and bond-breaking events. acs.org

In the context of analogues, the mechanism of the Cu(I)-catalyzed reductive A³-coupling reaction of terminal alkynes with aldehydes and 3-pyrroline to form E-allylic amines has been investigated using DFT. The calculations indicated that the reaction selectivity is determined by the energy difference between competing pathways, namely β-N elimination and protodemetalation. rsc.org Such studies provide critical data on the activation barriers and the stability of intermediates, which are crucial for optimizing reaction conditions.

Table 1: Calculated Activation Barriers for Reactions of Pyrrole Analogues

| Reaction Type | Reactants | Computational Method | Calculated Activation Barrier (kcal/mol) | Reference |

|---|---|---|---|---|

| thia-Diels-Alder | o-Quinone Methides and Thioaldehydes | DFT | 11.63 | nih.gov |

| Intramolecular Hydrogen Shift | 2(S1) state of Phenacyl Sulfide | DFT | 5.82 | nih.gov |

Analysis of Intermolecular Interactions and Self-Assembly (e.g., Dimerization, Hydrogen Bonding)

The presence of both a hydrogen bond donor (the carboxylic acid's hydroxyl group and potentially the pyrrole N-H, though substituted in the target molecule) and acceptors (the carbonyl oxygen of the formyl and carboxylic acid groups) in this compound suggests a rich landscape of intermolecular interactions. Computational chemistry offers powerful methods to analyze these non-covalent forces, which are pivotal in determining the solid-state structure and macroscopic properties of the material.

A primary focus of such computational studies is the formation of hydrogen-bonded dimers. For carboxylic acids, dimerization through the formation of two strong O-H···O hydrogen bonds is a common and highly stable motif. Theoretical calculations on analogues like pyrrole-2-carboxylic acid have confirmed the stability of such cyclic dimers. acs.orgacs.org DFT and Møller-Plesset perturbation theory (MP2) are frequently used to calculate the binding energies of these dimers, providing a quantitative measure of their stability. acs.org For instance, the dimerization energies of formic acid derivatives have been systematically studied, showing that substituents significantly influence the stability of the hydrogen-bonded dimers. nih.gov

Beyond simple dimerization, computational analyses using tools like Hirshfeld surface analysis can provide a detailed picture of all intermolecular contacts within a crystal lattice. This method partitions the crystal space into regions associated with each molecule, allowing for the quantification of different types of interactions, such as H···H, C-H···O, and π-π stacking. mdpi.com For derivatives of carbonyl 2-substituted pyrroles, Hirshfeld analysis has shown that H···H and H···O interactions are often predominant. mdpi.com

Table 2: Calculated Interaction Energies for Dimers of Pyrrole Analogues

| Dimer System | Type of Interaction | Computational Method | Interaction Energy (kcal/mol) | Reference |

|---|---|---|---|---|

| 2-chloro-1-(1H-pyrrol-2-yl)ethan-1-one | N-H···O hydrogen bonds | ωB97XD/6-311++G(d,p) | 11.02 | mdpi.com |

| methyl 1H-pyrrole-2-carboxylate | N-H···O hydrogen bonds | ωB97XD/6-311++G(d,p) | 8.36 | mdpi.com |

Non-Linear Optical (NLO) Property Predictions through Computational Chemistry

Molecules with extended π-conjugated systems and significant charge asymmetry, features present in this compound, are promising candidates for non-linear optical (NLO) materials. Computational chemistry provides a direct route to predict the NLO properties of a molecule before its synthesis, thereby guiding the design of new materials with enhanced performance.

The key NLO property of interest is the first hyperpolarizability (β), which is a measure of the second-order NLO response. DFT is a widely used method for calculating β values. researchgate.net These calculations can reveal how the electronic structure of a molecule, particularly the distribution of electron density and the energies of the frontier molecular orbitals (HOMO and LUMO), contributes to its NLO activity.

Theoretical studies on pyrrole hydrazones, which are structurally related to the title compound, have demonstrated that the static first hyperpolarizability (β₀) can be tuned by structural modifications. For example, the incorporation of electron-withdrawing groups was found to increase the β₀ values. acs.orgnih.gov Furthermore, these studies often investigate the effect of solvent polarity on NLO properties, showing that β can increase in more polar environments. acs.orgnih.gov

The calculated hyperpolarizability values are often compared to those of a standard NLO material, such as urea, to gauge their potential for practical applications. mdpi.com Computational screening of different derivatives allows for the rational design of molecules with optimized NLO responses.

Table 3: Predicted First Hyperpolarizability (β₀) for Pyrrole Analogues

| Compound | Computational Method | Basis Set | Predicted β₀ (esu) | Reference |

|---|---|---|---|---|

| Pyrrole Hydrazone Analogue 3A | DFT | - | 6.59 x 10⁻³⁰ | acs.org |

| Thiazole Azo Dye Analogue C | B3LYP | 6-311++G** | ~25 times that of p-nitroaniline | mdpi.com |

| Pyrrole-based Chromophore 5b | - | - | 2480 x 10⁻³⁰ | researchgate.net |

Applications in Chemical Research and Advanced Materials Science

Role as a Synthetic Intermediate for Complex Organic Molecules

The bifunctional nature of 3-Formyl-1H-pyrrole-1-butanoic acid makes it a valuable precursor for the synthesis of more complex organic structures. The aldehyde group can readily participate in reactions such as Wittig olefination, aldol (B89426) condensation, and reductive amination, allowing for the extension of the carbon skeleton or the introduction of new functional groups. Simultaneously, the carboxylic acid moiety can be converted into esters, amides, or acid chlorides, providing further avenues for molecular elaboration.

Pyrrole-based structures are central to many intricate natural products and pharmaceutically active compounds. For instance, pyrrole (B145914) derivatives are key building blocks in the total synthesis of porphyrins, chlorins, and other macrocyclic compounds that play crucial roles in biological systems and materials science. While specific literature on the use of this compound in the synthesis of such complex molecules is not abundant, its structure is well-suited for this purpose. The formyl group can serve as a precursor to a meso-substituent in a porphyrin ring, while the butanoic acid side chain could be utilized to attach the resulting macrocycle to other molecules or surfaces.

A review of pyrrole-2-carboxaldehydes highlights the isolation of a closely related compound, 4-[formyl-5-(hydroxymethyl)-1H-pyrrol-1-yl]butanoic acid, from natural sources, underscoring the biological relevance of this structural class and its potential as a starting point for the synthesis of bioactive molecules. mdpi.com

Utility as a Building Block in the Construction of Chemical Libraries

Combinatorial chemistry is a powerful tool in drug discovery and materials science for the rapid synthesis of a large number of diverse compounds, known as a chemical library. nih.govescholarship.org The utility of a building block in combinatorial chemistry is determined by its ability to be readily modified through a variety of chemical reactions to generate a wide range of derivatives.

This compound is an excellent candidate for a building block in the generation of chemical libraries due to its two distinct functional groups. The aldehyde can be derivatized through reactions with a library of amines, hydrazines, or stabilized ylides. The carboxylic acid can be coupled with a library of alcohols or amines. This dual functionality allows for the creation of a large and diverse set of compounds from a single starting material.

Table 1: Potential Reactions for Chemical Library Synthesis from this compound

| Functional Group | Reaction Type | Potential Reactants (Library) | Resulting Functional Group |

| Aldehyde | Reductive Amination | Primary & Secondary Amines | Substituted Amines |

| Aldehyde | Wittig Reaction | Phosphonium Ylides | Alkenes |

| Aldehyde | Knoevenagel Condensation | Active Methylene (B1212753) Compounds | Substituted Alkenes |

| Carboxylic Acid | Esterification | Alcohols | Esters |

| Carboxylic Acid | Amide Coupling | Primary & Secondary Amines | Amides |

While there are no specific reports detailing the use of this compound in a major combinatorial synthesis effort, its inherent chemical properties make it a highly suitable candidate for such applications.

Integration into Functional Organic Materials

The field of functional organic materials is rapidly expanding, with applications ranging from electronics to sensor technology. Pyrrole-containing polymers, in particular, have been extensively studied for their interesting electronic and optical properties. nih.govdigitellinc.com

Polypyrrole and its derivatives are well-known conducting polymers. wiley-vch.de The properties of these materials can be tuned by modifying the substituents on the pyrrole ring. The butanoic acid side chain of this compound could enhance the solubility and processability of the resulting polymer, which are often major challenges in the field of organic electronics. nih.gov The formyl group could be used to create more extended conjugated systems through polymerization reactions, such as aldol condensation with other carbonyl-containing monomers. rsc.org

Although direct polymerization of this compound has not been specifically reported, the general principles of conducting polymer synthesis suggest its potential as a valuable monomer. wiley-vch.de The development of novel semiconducting polymers often relies on the synthesis of new, functionalized monomers. nih.govrsc.org

The development of chemical sensors and biosensors is a critical area of research with wide-ranging applications. The principle of many sensors relies on a change in a measurable signal, such as fluorescence or an electrical current, upon binding of a target analyte. The aldehyde group of this compound can be used to immobilize the molecule onto a sensor surface or to conjugate it with a recognition element, such as an enzyme or an antibody. The pyrrole moiety itself can act as a signaling unit, as its fluorescence or electronic properties can be sensitive to the local chemical environment.

Design and Synthesis of Chemically-Responsive Systems (e.g., pH-sensitive probes)

Chemically-responsive systems are materials that change their properties in response to a specific chemical stimulus, such as a change in pH. nih.gov Such systems are of great interest for applications in drug delivery, diagnostics, and "smart" materials. The carboxylic acid group of this compound can act as a pH-responsive element. At low pH, the carboxylic acid will be protonated, while at higher pH, it will be deprotonated to the carboxylate. This change in protonation state can alter the solubility, conformation, or electronic properties of a larger system into which this molecule is incorporated.

Fluorescent pH probes are a prominent example of chemically-responsive systems. nih.govrsc.orgresearchgate.net While the intrinsic fluorescence of the 3-formyl-pyrrole moiety might be modest, it could be incorporated into a larger fluorophore system where the protonation state of the butanoic acid group modulates the fluorescence output. The synthesis of such probes often involves the conjugation of a pH-sensitive unit with a fluorescent scaffold. nih.govnih.gov

Exploration in Catalyst Development (e.g., Ligands for Metal Catalysis)

In the field of catalysis, ligands play a crucial role in modulating the activity and selectivity of metal catalysts. researchgate.netrutgers.edu Pyrrole-containing ligands have been successfully employed in a variety of transition metal-catalyzed reactions. nih.govorganic-chemistry.orgnih.gov The nitrogen atom of the pyrrole ring can coordinate to a metal center, and the substituents on the ring can be used to fine-tune the electronic and steric properties of the resulting catalyst.

This compound possesses multiple potential coordination sites: the pyrrole nitrogen, the aldehyde oxygen, and the carboxylate oxygen. This allows for the possibility of forming various types of metal complexes. The butanoic acid side chain could also be used to anchor the ligand to a solid support, facilitating catalyst recovery and reuse. Although specific research on the use of this compound as a ligand is limited, the general success of pyrrole-based ligands suggests that it is a promising candidate for exploration in catalyst development. researchgate.netnih.gov

Q & A

Q. What are the recommended synthetic routes for 3-Formyl-1H-pyrrole-1-butanoic Acid in laboratory settings?

The compound can be synthesized via the Vilsmeier-Haack formylation reaction, where the pyrrole ring is formylated using phosphorus oxychloride (POCl₃) and dimethylformamide (DMF). This method is efficient for introducing the formyl group at the 3-position of the pyrrole moiety. Subsequent butanoic acid side-chain introduction may involve nucleophilic substitution or coupling reactions, followed by purification via recrystallization or column chromatography. Validation of intermediate and final product purity should employ HPLC or TLC .

Q. What spectroscopic techniques are critical for characterizing this compound?

- ¹H/¹³C NMR : Essential for confirming the formyl group (δ ~9-10 ppm in ¹H NMR) and butanoic acid chain (carboxylic proton at δ ~12 ppm, if observable). Aromatic protons of the pyrrole ring typically appear between δ 6.5–7.5 ppm .

- FT-IR : Key stretches include the formyl C=O (~1680–1700 cm⁻¹) and carboxylic acid O-H (~2500–3300 cm⁻¹ broad) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns, critical for structural validation .

Q. How should researchers handle discrepancies in melting point or spectral data during characterization?

Contradictions in melting points or spectral peaks often arise from impurities or polymorphic forms. Repurify the compound via gradient recrystallization (e.g., using ethanol/water mixtures) and reacquire spectral data. Cross-reference with literature values from crystallographically validated structures, such as those refined using SHELX .

Advanced Research Questions

Q. How can SHELX software be applied in crystallographic analysis of this compound?

SHELXL is widely used for small-molecule refinement. For this compound:

- Use SHELXD for phase determination if single crystals are obtained.

- Refine hydrogen atoms riding on parent atoms, with the formyl and carboxylic groups modeled using restrained isotropic displacement parameters.

- Validate bond lengths and angles against the Cambridge Structural Database (CSD). SHELX’s robustness in handling high-resolution data ensures accurate electron density mapping, critical for confirming the formyl group’s position .

Q. What methodologies are used to assess its antimicrobial efficacy against multidrug-resistant pathogens?

- Broth Microdilution Assay : Determine minimum inhibitory concentrations (MICs) against Gram-positive (e.g., MRSA) and Gram-negative (e.g., E. coli) strains. Include positive controls (e.g., ciprofloxacin) and assess synergy with existing antibiotics .

- Time-Kill Kinetics : Monitor bacterial viability over 24 hours to distinguish bactericidal vs. bacteriostatic effects.

- Mechanistic Studies : Use fluorescence assays (e.g., ethidium bromide uptake) to evaluate membrane disruption or β-lactamase inhibition assays for enzyme-targeted activity .

Q. How to design experiments to resolve contradictions in reported biological activities?

Conflicting data (e.g., variable MICs across studies) may stem from differences in bacterial strains, assay conditions, or compound purity. Standardize protocols:

- Use CLSI or EUCAST guidelines for antimicrobial testing.

- Validate compound purity (>95% by HPLC) and employ isogenic bacterial strains to isolate mechanism-specific effects.

- Perform dose-response curves with triplicate replicates to ensure reproducibility .

Q. What strategies optimize pharmacokinetic properties during preclinical development?

- ADME Studies :

- Absorption : Use Caco-2 cell monolayers to predict intestinal permeability.

- Metabolism : Incubate with liver microsomes to identify cytochrome P450-mediated metabolites.

- Excretion : Radiolabel the compound for mass balance studies in rodent models.

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.